6-Methylflavone vs. Parent Flavone: Methyl Substituent Confers 1.8-Fold Enhancement in GABAA Receptor Positive Modulation
In a direct comparative electrophysiological study using Xenopus laevis oocytes expressing human recombinant α1β2γ2L GABAA receptors, 6-methylflavone at 100 μM enhanced the response to 5 μM GABA by 183±20%, whereas the unsubstituted parent flavone at the same concentration produced only a 103±24% enhancement [1]. This represents a 1.8-fold increase in efficacy attributable solely to the 6-methyl substituent.
| Evidence Dimension | Enhancement of GABA-induced current (positive allosteric modulation efficacy) |
|---|---|
| Target Compound Data | 183±20% enhancement at 100 μM with 5 μM GABA |
| Comparator Or Baseline | Parent flavone: 103±24% enhancement at 100 μM with 5 μM GABA |
| Quantified Difference | 1.78-fold greater enhancement (80 percentage-point increase) |
| Conditions | Human recombinant α1β2γ2L GABAA receptors expressed in Xenopus laevis oocytes; two-electrode voltage-clamp electrophysiology |
Why This Matters
Procurement of unsubstituted flavone would yield significantly weaker GABAA receptor modulation, potentially compromising assay sensitivity or requiring higher concentrations that introduce off-target effects.
- [1] Hall, B. J., Chebib, M., Hanrahan, J. R., & Johnston, G. A. R. (2004). Flumazenil-independent positive modulation of gamma-aminobutyric acid action by 6-methylflavone at human recombinant alpha1beta2gamma2L and alpha1beta2 GABAA receptors. European Journal of Pharmacology, 491(1), 1-8. View Source
